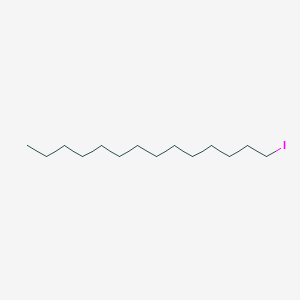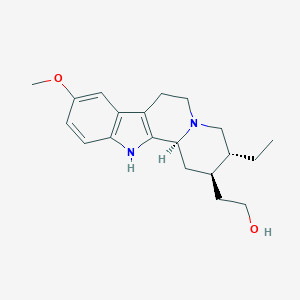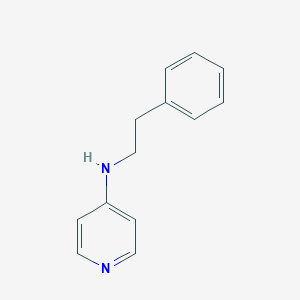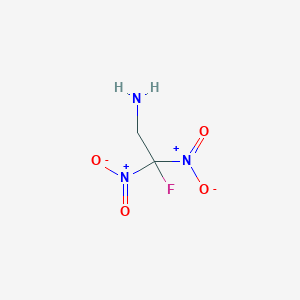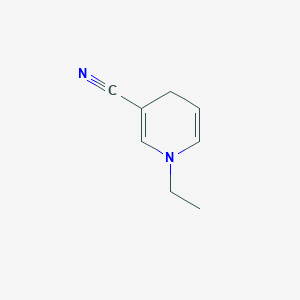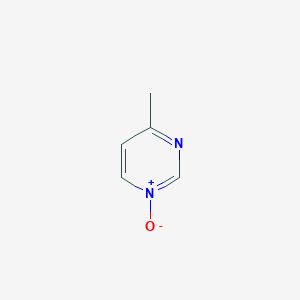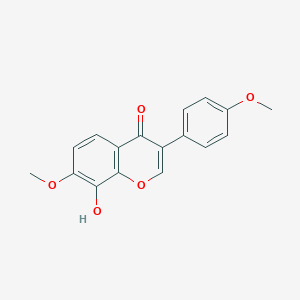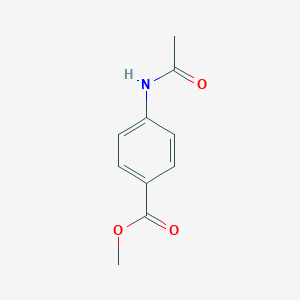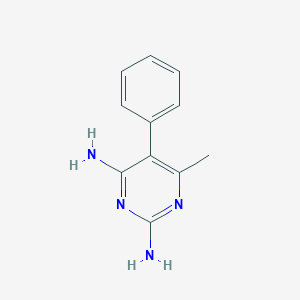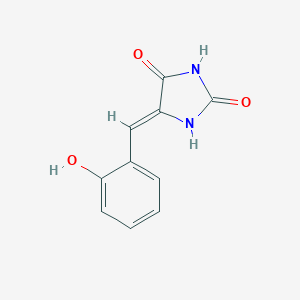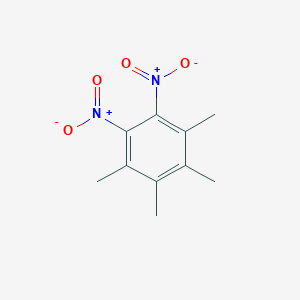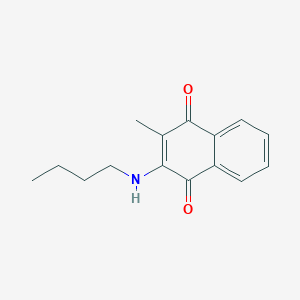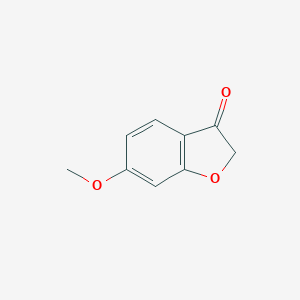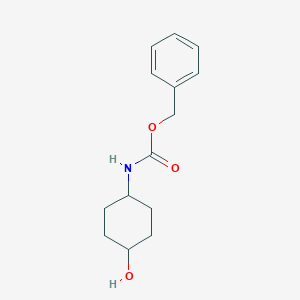
Benzyl (4-hydroxycyclohexyl)carbamate
Übersicht
Beschreibung
Enantioselective Synthesis Analysis
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a significant process for creating intermediates used in potent CCR2 antagonists. The key step involves an iodolactamization, which is a part of a sequence that has been optimized for increased efficiency through a single-pot transformation. This method demonstrates the potential for creating highly functionalized molecules with precise stereochemistry .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be complex, with multiple stereocenters. The synthesis of these compounds often involves creating specific enantiomers, as seen in the asymmetric Diels-Alder reaction used to produce enantiopure 2-aminocyclohexane carboxylic acids. The reaction proceeds with total endo diastereoselectivity and facial control, leading to the formation of specific adducts that can be further processed to yield the desired enantiopure compounds .
Chemical Reactions Analysis
Benzyl carbamates can be synthesized through various chemical reactions. For instance, the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines and benzyl alcohols from benzyl formates has been achieved, furnishing the corresponding benzyl carbamates in moderate to high yields. This method showcases the versatility of cobalt catalysis in organic synthesis . Additionally, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides involves ultrasonic mediated N-alkylation and ring expansion, demonstrating the use of ultrasonication in facilitating chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the presence of a benzyl group can affect the solubility and reactivity of the compound. The synthesis of various derivatives, such as the 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, allows for the exploration of these properties and their potential biological activities . The use of different substituents and functional groups can lead to a broad array of compounds with unique properties, as seen in the microbial dihydroxylation of benzoic acid to produce cyclohexanecarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzyl carbamates, specifically a series including (3‐benzyl‐5‐hydroxyphenyl)carbamates, have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. These compounds target the bacterial cell wall, sharing a similar mechanism of action with vancomycin (Liang et al., 2020).
Chemical Synthesis and Catalysis
Benzyl carbamates are involved in stereospecific coupling reactions in chemical synthesis. For example, they can undergo reactions with selective inversion or retention at the electrophilic carbon, depending on the nature of the ligand used (Harris et al., 2013). Additionally, benzyl carbamates like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate have been used in Au(I)-catalyzed intramolecular hydroamination, effectively forming various heterocycles (Zhang et al., 2006).
Pharmaceutical Intermediate Synthesis
Benzyl carbamates serve as essential intermediates in synthesizing pharmaceuticals. For instance, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a key intermediate for potent CCR2 antagonists (Campbell et al., 2009).
Lipophilicity and Anticholinesterase Activity
Fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity, have been investigated for their hydro-lipophilic properties. These studies provide insights into the relationships between lipophilicity, chemical structure, and biological activity (Jankech et al., 2020).
Polymer Science and Materials Chemistry
Benzyl carbamates are utilized in the synthesis and characterization of new monomers with UV-absorber functions, contributing to developments in polymer science and materials chemistry (Pan et al., 1995). They also play a role in the study of hydrolysis reactions in polymers like polyurethanes (Matuszak et al., 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBKQOVSMBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
16801-62-0 | |
| Record name | 4-(Z-amino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



